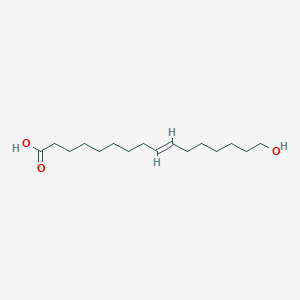

16-Hydroxyhexadec-9-enoic acid

Vue d'ensemble

Description

16-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid with a hydroxyl group at the terminal carbon and a double bond at the ninth position. It is a monounsaturated fatty acid and is known for its unique structural properties. This compound is also referred to as 9-Hexadecenoic acid, 16-hydroxy-.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxyhexadec-9-enoic acid can be achieved through various methods, including the macrolactonization of seco acids. This involves the activation of one or both terminal functional groups in the seco acid, followed by cyclization to form the desired compound . Common reagents used in these reactions include tert-butoxycarbonyl, bis(2-oxo-3-oxazolidynyl)phosphonium chloride, and pyridinium chlorochromate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

16-Hydroxyhexadec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated fatty acid.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and saturated fatty acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Reactions

16-Hydroxyhexadec-9-enoic acid features a hydroxyl group at the terminal carbon and a double bond at the ninth position. These structural attributes allow it to undergo several chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The double bond can be reduced to create saturated fatty acids.

- Substitution : The hydroxyl group can be replaced with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The resulting products vary based on the specific reaction conditions and reagents employed.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, enhancing the development of novel compounds .

Biology

Research into the biological implications of this compound has revealed its role in cellular processes and metabolic pathways. Studies have indicated that this compound may influence enzyme activity and signal transduction pathways, making it a subject of interest in metabolic research .

Medicine

In medical research, this compound is being investigated for its potential therapeutic properties. Its influence on human health is being explored, particularly in relation to metabolic disorders and inflammatory conditions. Initial findings suggest that it may have beneficial effects on lipid metabolism and inflammation modulation .

Industry

The compound is utilized in various industrial applications, particularly in the production of cosmetics and personal care products. Its unique chemical structure contributes to the formulation of emollients and skin-conditioning agents, enhancing product performance .

Case Studies

- Biological Activity Study : A study published in the Journal of Biological Chemistry examined the effects of this compound on lipid metabolism in animal models. Results indicated a significant modulation of lipid profiles, suggesting potential applications in managing dyslipidemia .

- Cosmetic Formulation Research : Research conducted by cosmetic scientists evaluated the efficacy of this compound as an emollient in skin care products. The study found that formulations containing this compound exhibited improved hydration and skin barrier function compared to controls .

- Synthetic Pathway Development : A recent patent described methods for synthesizing cutin-derived monomers using this compound as a key intermediate. This advancement opens new avenues for creating sustainable materials from plant sources .

Mécanisme D'action

The mechanism of action of 16-Hydroxyhexadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules. The compound can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparaison Avec Des Composés Similaires

16-Hydroxyhexadec-9-enoic acid can be compared with other similar compounds, such as:

- 18-Hydroxyoleic acid

- 18-Hydroxylinoleic acid

- 16-Hydroxy-5-hexadecenoic acid

- 16-Hydroxy-6-hexadecenoic acid

These compounds share similar structural features but differ in the position of the hydroxyl group and double bond, which can influence their chemical properties and biological activities .

Activité Biologique

16-Hydroxyhexadec-9-enoic acid (C16H30O3), also known as 16-hydroxy-9Z-hexadecenoic acid, is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of hydroxy fatty acids (HFAs) which are known for various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H30O3 |

| Molecular Weight | 270.42 g/mol |

| Structure | Structure |

| Classification | Hydroxy Fatty Acid |

Antimicrobial Properties

Research indicates that hydroxy fatty acids, including this compound, exhibit significant antimicrobial activity. A study highlighted the bactericidal effects of similar fatty acids on pathogens like Staphylococcus aureus. The mechanism involves disruption of membrane integrity and alterations in membrane fluidity, leading to cell death. This suggests potential applications in treating infections caused by drug-resistant bacteria .

Anti-inflammatory Effects

This compound may play a role in modulating inflammatory responses. Compounds in the hydroxy fatty acid class have been shown to influence cytokine production and reduce inflammation in various models. For instance, they can inhibit the expression of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of hydroxy fatty acids on cancer cells. In vitro experiments demonstrated that this compound can inhibit cell growth in human colon cancer cell lines by interfering with signaling pathways involved in cell proliferation. Specifically, it was found to affect histone deacetylase activity and EGF signaling, which are critical for tumor growth and survival .

Case Study 1: Antimicrobial Activity

In a controlled study examining the effects of various concentrations of hydroxy fatty acids on S. aureus, it was observed that higher concentrations led to rapid cell death through membrane disruption. Lower concentrations still exhibited bactericidal activity by disrupting the proton motive force across the bacterial membrane .

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties of hydroxy fatty acids found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. These cytokines are key mediators in inflammatory responses and their reduction suggests a potential therapeutic application in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound alters membrane integrity and fluidity, leading to cell lysis in bacteria.

- Cytokine Modulation : It influences immune responses by modulating cytokine production.

- Inhibition of Cell Proliferation : It affects key signaling pathways involved in cancer cell growth.

Propriétés

IUPAC Name |

16-hydroxyhexadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQJFAIEPUKQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCO)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306589 | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-80-7 | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.